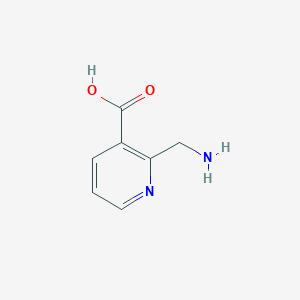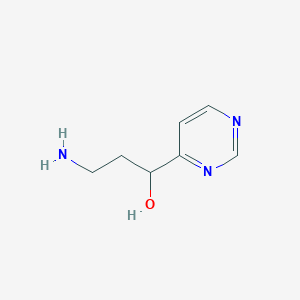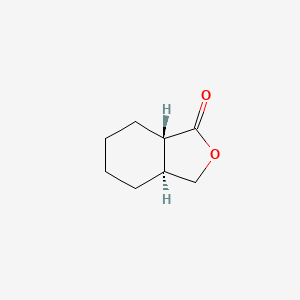
trans-Hexahydroisobenzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Hexahydroisobenzofuran-1(3H)-one: is an organic compound with the molecular formula C8H12O2 . It is a cyclic anhydride derived from hexahydrophthalic acid. This compound is known for its applications in various chemical processes and industrial uses due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Phthalic Anhydride: One common method involves the hydrogenation of phthalic anhydride in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to yield trans-Hexahydroisobenzofuran-1(3H)-one.
Cyclization of Hexahydrophthalic Acid: Another method involves the cyclization of hexahydrophthalic acid under dehydrating conditions. This can be achieved using reagents like acetic anhydride or sulfuric acid.
Industrial Production Methods: Industrial production often involves the hydrogenation of phthalic anhydride due to its efficiency and scalability. The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: trans-Hexahydroisobenzofuran-1(3H)-one can undergo oxidation reactions to form various derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. This is often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: Corresponding alcohols or reduced forms.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: trans-Hexahydroisobenzofuran-1(3H)-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and processes.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives are often explored for their potential biological activities.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. Research focuses on their use in drug development and as potential treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.
作用機序
The mechanism by which trans-Hexahydroisobenzofuran-1(3H)-one exerts its effects involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. It can also interact with cellular components, influencing metabolic pathways and cellular functions.
類似化合物との比較
cis-Hexahydroisobenzofuran-1(3H)-one: This is a stereoisomer of trans-Hexahydroisobenzofuran-1(3H)-one with different spatial arrangement of atoms.
Hexahydrophthalic Anhydride: A related compound with similar chemical properties but different structural features.
Phthalic Anhydride: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it distinct from its cis-isomer and other related compounds.
特性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H12O2/c9-8-7-4-2-1-3-6(7)5-10-8/h6-7H,1-5H2/t6-,7+/m1/s1 |
InChIキー |
WLYUMBPDHPMKHM-RQJHMYQMSA-N |
異性体SMILES |
C1CC[C@H]2[C@H](C1)COC2=O |
正規SMILES |
C1CCC2C(C1)COC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


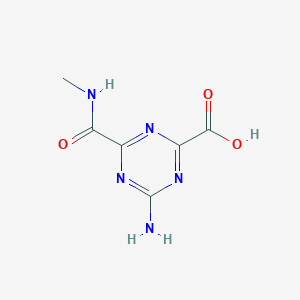
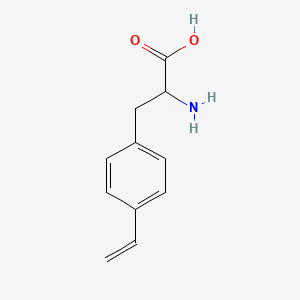
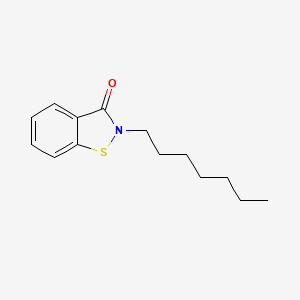
![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)

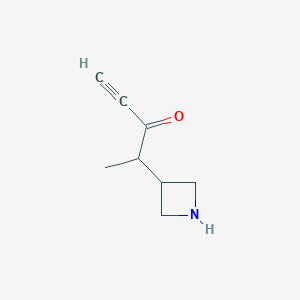
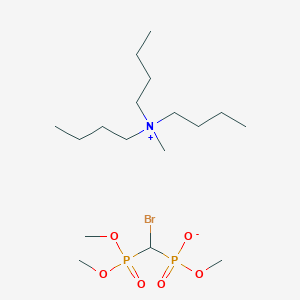
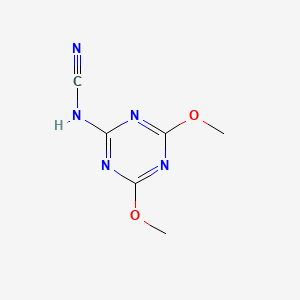
![tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)
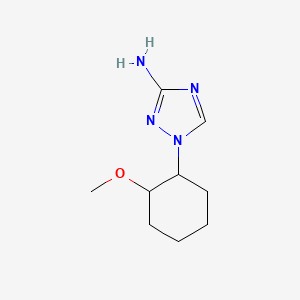
![3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile](/img/structure/B15251293.png)
